molecular formula C11H15BrN2O2 B13934484 Methyl 2-bromo-6-(tert-butylamino)isonicotinate

Methyl 2-bromo-6-(tert-butylamino)isonicotinate

Cat. No.: B13934484
M. Wt: 287.15 g/mol
InChI Key: UICHXCMAXRIHCL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-(tert-butylamino)isonicotinate is an organic compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol . This compound is a derivative of isonicotinic acid and features a bromine atom and a tert-butylamino group attached to the pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butylamine under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-(tert-butylamino)isonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 2-bromo-6-(tert-butylamino)isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-(tert-butylamino)isonicotinate involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butylamino group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-6-(tert-butylamino)isonicotinate is unique due to the presence of both the bromine atom and the tert-butylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

methyl 2-bromo-6-(tert-butylamino)pyridine-4-carboxylate

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)14-9-6-7(10(15)16-4)5-8(12)13-9/h5-6H,1-4H3,(H,13,14)

InChI Key

UICHXCMAXRIHCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=CC(=C1)C(=O)OC)Br

Origin of Product

United States

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